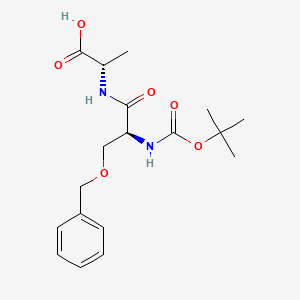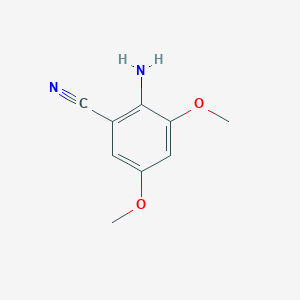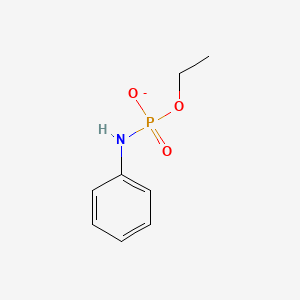![molecular formula C20H34N2O3 B14498069 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-75-9](/img/structure/B14498069.png)
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate is an organic compound with a complex structure It is composed of a propyl group attached to a 4-aminobenzoate moiety through a dibutylaminoethoxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent carboxylation to yield 4-aminobenzoic acid.
Formation of the dibutylaminoethoxy group: This involves the reaction of dibutylamine with ethylene oxide to form 2-(dibutylamino)ethanol.
Esterification: The final step involves the esterification of 4-aminobenzoic acid with 2-(dibutylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including its use as an anesthetic or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Procaine: A local anesthetic with a similar ester linkage.
Benzocaine: Another local anesthetic with a simpler structure.
Lidocaine: An amide-based local anesthetic with different pharmacological properties.
Uniqueness
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutylaminoethoxy group provides additional flexibility and potential for interaction with various molecular targets, distinguishing it from other similar compounds.
特性
CAS番号 |
63917-75-9 |
|---|---|
分子式 |
C20H34N2O3 |
分子量 |
350.5 g/mol |
IUPAC名 |
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate |
InChI |
InChI=1S/C20H34N2O3/c1-3-5-12-22(13-6-4-2)14-17-24-15-7-16-25-20(23)18-8-10-19(21)11-9-18/h8-11H,3-7,12-17,21H2,1-2H3 |
InChIキー |
VLNZLRGVZZUCPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCOCCCOC(=O)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


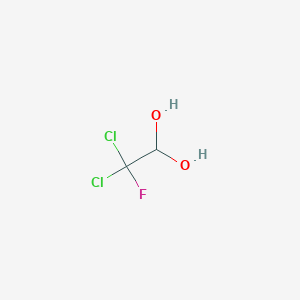
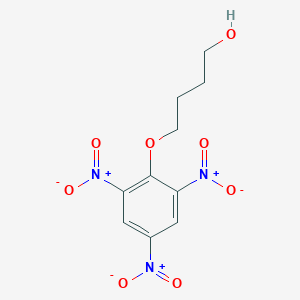
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
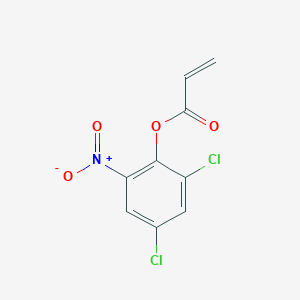
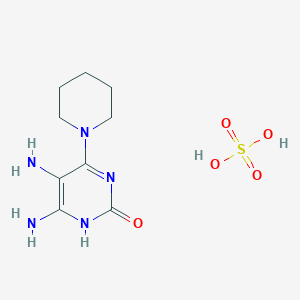
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
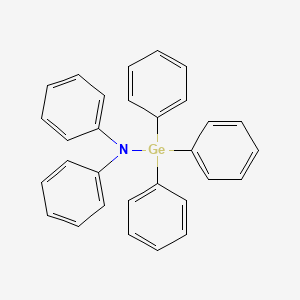
-lambda~5~-phosphane](/img/structure/B14498043.png)
